Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Overview
Description
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is a chemical compound with the molecular formula C₇H₉N₃O₃S and a molecular weight of 215.23 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes an isothiazole ring, making it a valuable compound for various scientific applications.
Preparation Methods
The synthesis of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate involves several steps. One common synthetic route includes the reaction of ethyl isothiocyanatoacetate with hydrazine hydrate to form the intermediate compound, which is then cyclized to produce the desired isothiazole ring . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Scientific Research Applications
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring in the compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the amino and carbonyl groups in the compound can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-carbamoylisothiazole-5-carboxylate: This compound has a similar structure but may differ in its reactivity and applications.
Indole derivatives: These compounds also contain heterocyclic rings and are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Thiazole derivatives: These compounds share the thiazole ring structure and are known for their biological activities, including antimicrobial and anti-inflammatory properties.
This compound stands out due to its unique combination of functional groups and its versatility in various scientific applications.
Properties
IUPAC Name |
ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOLRWLXDGELQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NS1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357699 | |
Record name | ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54968-74-0 | |
Record name | ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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